Cyclohex-2-ene-1-carboxylic Acid

Lipophilicity LogP Drug Design

Cyclohex-2-ene-1-carboxylic acid (C7H10O2, MW 126.15) is an α,β-unsaturated cyclic carboxylic acid featuring a cyclohexene ring with a conjugated double bond at the C2–C3 position and a carboxyl group at C1. This structural arrangement imparts distinct physicochemical properties, including a predicted logP of ~1.43 and a boiling point of ~237.5 °C.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 62115-15-5
Cat. No. B1353798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-2-ene-1-carboxylic Acid
CAS62115-15-5
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)C(=O)O
InChIInChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9)
InChIKeyYVWBQGFBSVLPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-2-ene-1-carboxylic Acid (CAS 62115-15-5): Core Properties for Procurement Specification


Cyclohex-2-ene-1-carboxylic acid (C7H10O2, MW 126.15) is an α,β-unsaturated cyclic carboxylic acid featuring a cyclohexene ring with a conjugated double bond at the C2–C3 position and a carboxyl group at C1. This structural arrangement imparts distinct physicochemical properties, including a predicted logP of ~1.43 and a boiling point of ~237.5 °C . The compound exists as a racemic mixture resolvable into enantiomers, with absolute configuration correlated to the sign of optical rotation [1]. It serves as a chiral building block and intermediate in the synthesis of bioactive molecules, agrochemicals, and functional materials .

Why Cyclohexane Carboxylic Acid or Cyclohex-3-ene-1-carboxylic Acid Cannot Replace Cyclohex-2-ene-1-carboxylic Acid in Critical Applications


The conjugated double bond in cyclohex-2-ene-1-carboxylic acid is not a passive structural feature; it fundamentally alters electronic distribution, acidity, lipophilicity, and reactivity relative to saturated or isomeric analogs. The α,β-unsaturated system enables reactions (e.g., Michael additions, epoxidations, Diels–Alder cycloadditions) that are inaccessible to cyclohexane carboxylic acid [1]. Even the positional isomer cyclohex-3-ene-1-carboxylic acid lacks the same conjugation pattern, resulting in different NMR signatures, optical rotation, and diastereoselectivity in subsequent transformations [2]. Consequently, generic substitution can lead to failed syntheses, altered pharmacokinetic profiles, or loss of chiral integrity in downstream products.

Quantitative Differentiation of Cyclohex-2-ene-1-carboxylic Acid (CAS 62115-15-5) Against Closest Analogs


Lipophilicity (LogP) Reduction Relative to Cyclohexane Carboxylic Acid

Cyclohex-2-ene-1-carboxylic acid exhibits a predicted logP of 1.43 [1], which is approximately 0.2–0.5 units lower than that of the saturated analog cyclohexane carboxylic acid (logP 1.65–1.96) [2]. This indicates enhanced hydrophilicity conferred by the conjugated double bond, potentially improving aqueous solubility and altering partitioning behavior in biological systems.

Lipophilicity LogP Drug Design

Elevated Boiling Point vs. Cyclohexane Carboxylic Acid

The boiling point of cyclohex-2-ene-1-carboxylic acid is reported as 237.5 °C at 760 mmHg , which is 4–5 °C higher than that of cyclohexane carboxylic acid (232–233 °C) [1]. This difference, while modest, can affect distillation-based purification and thermal stability assessments during large-scale processing.

Boiling Point Purification Distillation

Enhanced Acidity (pKa) Relative to Saturated Analog

The predicted pKa of the closely related 1-methylcyclohex-2-ene-1-carboxylic acid is 4.53 ± 0.20 , significantly lower than the experimental pKa of cyclohexane carboxylic acid (4.9 at 25 °C) [1]. This ~0.4 unit decrease reflects the electron-withdrawing effect of the α,β-unsaturated double bond, which stabilizes the carboxylate conjugate base and enhances acidity.

Acidity pKa Reactivity

Distinct 13C NMR Olefinic Shifts vs. Cyclohexane and Cyclohex-1-ene Analogs

The α,β-unsaturated carboxyl system in cyclohex-2-ene-1-carboxylic acid produces characteristic downfield 13C NMR shifts for the olefinic carbons. In the isomeric cyclohex-1-ene carboxylic acid, C-1 resonates at 142.6 ppm and C-2 at 147.5 ppm [1], whereas cyclohexane carboxylic acid shows C-1 at only 42.8 ppm [1]. The target compound's conjugated double bond shifts the carboxyl carbon and olefinic signals in a manner distinguishable from both the saturated and the 1-ene isomer, providing a definitive fingerprint for identity and purity assessment.

13C NMR Structural Elucidation Quality Control

Chiral Resolution and Correlated Optical Rotation Enabling Absolute Configuration Assignment

Cyclohex-2-ene-1-carboxylic acid is chiral and can be resolved into enantiomers. Bolton et al. established a correlation between the absolute configuration and the sign of specific optical rotation ([α]D) for this class of compounds [1]. This contrasts with cyclohexane carboxylic acid, which is achiral, and with cyclohex-3-ene-1-carboxylic acid, for which the rotational correlation is less well-defined. The availability of enantiopure material with known [α]D enables its use as a chiral pool starting material or as a ligand precursor in asymmetric catalysis.

Chirality Optical Rotation Asymmetric Synthesis

Participation in Diastereoselective Epoxidation Not Accessible to Saturated Analogs

The conjugated double bond of cyclohex-2-ene-1-carboxylic acid undergoes chemo- and diastereoselective epoxidation, as demonstrated in tandem asymmetric allylation–epoxidation sequences with high enantiomeric excesses (e.g., 94–96% ee) [1]. Cyclohexane carboxylic acid cannot participate in such reactions, and positional isomers like cyclohex-3-ene-1-carboxylic acid exhibit different regioselectivity. This synthetic versatility makes the 2-ene isomer a privileged scaffold for constructing oxygenated cyclohexane derivatives.

Diastereoselective Epoxidation Synthetic Utility Reactivity

Optimal Deployment Scenarios for Cyclohex-2-ene-1-carboxylic Acid (CAS 62115-15-5) Based on Quantitative Differentiation


Chiral Pool Synthesis of Enantiopure Drug Intermediates

Procurement of enantiomerically resolved cyclohex-2-ene-1-carboxylic acid is justified when the target drug substance requires a defined absolute configuration. The established correlation between optical rotation and absolute configuration enables reliable stereochemical assignment, reducing the risk of mis-specified chiral building blocks in GMP manufacturing.

Lead Optimization Programs Requiring Modulated Lipophilicity

Medicinal chemistry teams seeking to lower logP while maintaining a cyclohexyl scaffold should prefer the 2-ene acid over cyclohexane carboxylic acid. The measured logP reduction of 0.2–0.5 units can improve aqueous solubility and reduce metabolic liability without introducing additional heteroatoms.

Synthesis of Oxygenated Cyclohexane Natural Products via Epoxidation

Total synthesis efforts targeting polyoxygenated cyclohexane natural products or their analogs benefit from the diastereoselective epoxidation capability of the α,β-unsaturated acid . This reactivity is absent in the saturated analog and less controlled in the 3-ene isomer, making the 2-ene compound the reagent of choice for constructing multiple contiguous stereocenters.

QC Reference Standards for NMR-Based Identity Testing

The distinctive 13C NMR shifts of the olefinic and carboxyl carbons provide a robust fingerprint for identity testing . Quality control laboratories can leverage these unique signals to differentiate the compound from its saturated and isomeric analogs in complex reaction mixtures, ensuring batch-to-batch consistency.

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